molecular formula C11H13NO B068889 3-(Pyridin-3-yl)cyclohexanone CAS No. 192717-48-9

3-(Pyridin-3-yl)cyclohexanone

Cat. No. B068889
M. Wt: 175.23 g/mol
InChI Key: YVMAOAQUIBACCC-UHFFFAOYSA-N
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Patent
US09029377B2

Procedure details

A mixture of 8b (275 mg, 1.59 mmol) and rhodium (325 mg, 0.158 mmol, 5% wt. on activated basic alumina) in EtOH (16.0 mL) was hydrogenated at atmospheric pressure while stirring at rt. After the reaction was deemed to be complete, the reaction mixture was filtered through a short column of Celite®, eluting copiously with EtOAc, and the combined organics were concentrated in vacuo to afford the title compound, 8c. m/z (ES) 176 (MH)+
Name
Quantity
275 mg
Type
reactant
Reaction Step One
Name
Quantity
16 mL
Type
solvent
Reaction Step One
Quantity
325 mg
Type
catalyst
Reaction Step One
Name

Identifiers

REACTION_CXSMILES
[N:1]1[CH:6]=[CH:5][CH:4]=[C:3]([C:7]2[CH2:12][CH2:11][CH2:10][C:9](=[O:13])[CH:8]=2)[CH:2]=1>CCO.[Rh]>[N:1]1[CH:6]=[CH:5][CH:4]=[C:3]([CH:7]2[CH2:12][CH2:11][CH2:10][C:9](=[O:13])[CH2:8]2)[CH:2]=1

Inputs

Step One
Name
Quantity
275 mg
Type
reactant
Smiles
N1=CC(=CC=C1)C1=CC(CCC1)=O
Name
Quantity
16 mL
Type
solvent
Smiles
CCO
Name
Quantity
325 mg
Type
catalyst
Smiles
[Rh]

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
while stirring at rt
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
the reaction mixture was filtered through a short column of Celite®
WASH
Type
WASH
Details
eluting copiously with EtOAc
CONCENTRATION
Type
CONCENTRATION
Details
the combined organics were concentrated in vacuo

Outcomes

Product
Name
Type
product
Smiles
N1=CC(=CC=C1)C1CC(CCC1)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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